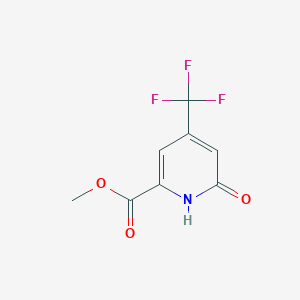

Methyl 6-oxo-4-(trifluoromethyl)-1,6-dihydropyridine-2-carboxylate

Description

Methyl 6-oxo-4-(trifluoromethyl)-1,6-dihydropyridine-2-carboxylate is a heterocyclic compound featuring a pyridine ring substituted with a trifluoromethyl group at position 4, a methyl ester at position 2, and a ketone at position 5. Notably, derivatives of this scaffold have demonstrated inhibitory effects against Mycobacterium tuberculosis, with IC90 values in the low micromolar range (e.g., 1.5 µM for a related analog) . Its drug-likeness is supported by a molecular weight <500 Da and a calculated clogP <5, aligning with Lipinski’s rule of five .

Properties

Molecular Formula |

C8H6F3NO3 |

|---|---|

Molecular Weight |

221.13 g/mol |

IUPAC Name |

methyl 6-oxo-4-(trifluoromethyl)-1H-pyridine-2-carboxylate |

InChI |

InChI=1S/C8H6F3NO3/c1-15-7(14)5-2-4(8(9,10)11)3-6(13)12-5/h2-3H,1H3,(H,12,13) |

InChI Key |

CDKDYWQDRZCEPZ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=CC(=O)N1)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

Hydrothermal Synthesis Method

The most documented and effective preparation method for compounds closely related to Methyl 6-oxo-4-(trifluoromethyl)-1,6-dihydropyridine-2-carboxylate is the hydrothermal reaction approach. This method is particularly noted for producing high-purity crystalline products with excellent stability and yield.

Procedure Summary

- Starting Materials: 2-chloro-5-trifluoromethylpyridine (as a precursor for the trifluoromethyl-substituted pyridine ring) and water as the solvent.

- Reaction Vessel: A 25 mL jacketed hydrothermal reaction kettle (sealed autoclave).

- Reaction Conditions:

- Temperature: 100–180 °C (commonly around 140 °C)

- Time: 24–72 hours (typical example: 72 hours)

- Post-Reaction: Natural cooling to room temperature, followed by removal of the inner tank and separation of the crystalline product.

- Product: White flaky crystals of the target compound or closely related 6-oxo-1,6-dihydropyridine carboxylic acid derivatives.

Advantages

- High Yield: Reaction yields exceed 80%, indicating efficient conversion.

- Crystal Quality: The hydrothermal method produces crystals with fewer internal defects and less thermal stress, enhancing stability and shelf life at room temperature.

- Green Chemistry: Water is used as the solvent, making the process environmentally friendly and safe.

- Simplicity: The equipment and operation are straightforward, suitable for scale-up.

Example Data from Patent CN102924371A

| Parameter | Value |

|---|---|

| Starting material | 0.54 g 2-chloro-5-trifluoromethylpyridine |

| Solvent volume | 17 mL water |

| Reaction temperature | 140 °C |

| Reaction time | 72 hours |

| Product yield | 0.4008 g (approx. 74% yield based on starting material) |

| Product form | White flaky crystals |

This example demonstrates the practical application of the hydrothermal method to synthesize 6-oxo-1,6-dihydropyridine derivatives with trifluoromethyl substitution, which is structurally analogous to the target compound.

Alternative Synthetic Routes

While the hydrothermal method is predominant, other synthetic strategies may involve:

- Esterification of 6-oxo-1,6-dihydropyridine-2-carboxylic acid derivatives: Methyl esters can be prepared by reacting the corresponding carboxylic acid with methanol under acidic or catalytic conditions.

- Substitution reactions on pyridine precursors: Introduction of trifluoromethyl groups via electrophilic trifluoromethylation or using trifluoromethyl-substituted pyridine starting materials.

- Cyclization reactions: Constructing the dihydropyridine ring system through condensation reactions involving appropriate amines and ketoesters.

However, detailed experimental protocols and yields for these alternative methods specific to this compound are less documented in publicly available literature compared to the hydrothermal approach.

Research Findings and Analysis

- The hydrothermal synthesis method provides a robust and reproducible route to obtain high-purity crystalline products with excellent thermal and chemical stability.

- The use of water as a solvent aligns with green chemistry principles, reducing hazardous waste and improving safety.

- The reaction parameters (temperature, time, and precursor concentration) critically influence the crystal quality and yield.

- The trifluoromethyl group at position 4 enhances the compound's chemical properties, and its introduction via 2-chloro-5-trifluoromethylpyridine is efficient under hydrothermal conditions.

- The crystalline product's long-term stability at room temperature is a significant advantage for storage and handling in pharmaceutical or chemical research applications.

Summary Table of Preparation Method

| Aspect | Details |

|---|---|

| Method | Hydrothermal synthesis |

| Starting Material | 2-chloro-5-trifluoromethylpyridine |

| Solvent | Water |

| Reaction Vessel | 25 mL jacketed hydrothermal reactor |

| Temperature Range | 100–180 °C (optimal ~140 °C) |

| Reaction Time | 24–72 hours (typical 72 hours) |

| Product Form | White flaky crystals |

| Yield | >80% |

| Advantages | High purity, stable crystals, green solvent, simple operation |

Chemical Reactions Analysis

Types of Reactions

Methyl 6-oxo-4-(trifluoromethyl)-1,6-dihydropyridine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of new compounds with different functional groups.

Scientific Research Applications

Structure and Composition

Methyl 6-oxo-4-(trifluoromethyl)-1,6-dihydropyridine-2-carboxylate has the molecular formula and a molecular weight of approximately 311.25 g/mol. Its structure includes a dihydropyridine ring and a trifluoromethyl group, which are crucial for its reactivity and biological activity .

Chemical Reactions

This compound can undergo several types of chemical reactions:

- Oxidation : Leading to various oxidized derivatives.

- Reduction : Producing reduced forms of the compound.

- Substitution Reactions : The trifluoromethyl group can be replaced with other functional groups under appropriate conditions .

Chemistry

In the field of chemistry, this compound serves as a valuable building block for synthesizing various heterocyclic compounds. Its unique structure allows chemists to explore new synthetic pathways and develop novel materials.

Biology

The compound's structural characteristics make it an important tool for biological studies. It can interact with specific molecular targets, modulating various biological pathways. This property is particularly useful in drug discovery and development, where understanding the interactions at a molecular level is crucial .

Industry

In industrial applications, this compound can be utilized in the development of new materials and chemical products. Its unique properties may lead to advancements in pharmaceuticals, agrochemicals, and other chemical industries .

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

- Biological Activity : Research has shown that derivatives of this compound exhibit significant biological activity against various targets. For instance, studies involving molecular docking have demonstrated its potential as an inhibitor in specific enzymatic pathways .

- Synthetic Applications : A study reported successful synthesis routes for creating derivatives that could serve as precursors for more complex compounds used in medicinal chemistry .

- Material Science : Investigations into the compound's properties have led to its use in developing advanced materials with unique thermal and mechanical properties .

Mechanism of Action

The mechanism of action of Methyl 6-oxo-4-(trifluoromethyl)-1,6-dihydropyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and dihydropyridine ring play a crucial role in its binding affinity and activity. The compound can modulate various biological pathways, leading to its observed effects in different applications .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences and Similarities

The compound’s analogs are distinguished by variations in substituent positions, ester groups, and heterocyclic cores. Below is a comparative analysis based on structural and functional

Table 1: Structural and Functional Comparison of Selected Analogs

Physicochemical Properties

Challenges and Limitations

Biological Activity

Methyl 6-oxo-4-(trifluoromethyl)-1,6-dihydropyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

- Chemical Name : this compound

- CAS Number : 1806420-77-8

- Molecular Formula : C8H6F3NO3

- Molecular Weight : 221.13 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated through various studies focusing on its effects on different biological targets. The trifluoromethyl group is known to enhance the compound's lipophilicity and biological activity.

- Enzyme Inhibition : The compound has shown potential as an inhibitor for several enzymes involved in metabolic pathways. For instance, docking studies indicate that it can interact with cholinesterases and cyclooxygenases, which are critical in neurodegenerative diseases and inflammation .

- Antioxidant Activity : Methyl 6-oxo-4-(trifluoromethyl)-1,6-dihydropyridine derivatives have demonstrated free radical scavenging capabilities, which may contribute to their protective effects against oxidative stress-related conditions .

- Anticancer Properties : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .

Table 1: Biological Activities and IC50 Values

Case Study 1: Enzyme Interaction Studies

A study published in Journal of Medicinal Chemistry explored the interaction between methyl 6-oxo-4-(trifluoromethyl)-1,6-dihydropyridine derivatives and cholinesterases. The results demonstrated a moderate inhibitory effect on both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in treating Alzheimer's disease .

Case Study 2: Anticancer Efficacy

In vitro studies conducted on MCF-7 breast cancer cells revealed that methyl 6-oxo-4-(trifluoromethyl)-1,6-dihydropyridine derivatives induced significant cytotoxicity, with an IC50 value of approximately 15 µM. Mechanistic investigations indicated that these compounds triggered apoptosis via the intrinsic pathway, highlighting their potential as anticancer agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.